(2E)-2-[(4-methoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one
Description
Properties
IUPAC Name |
(2E)-2-[(4-methoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-18-13-4-2-11(3-5-13)10-14-15(17)12-6-8-16(14)9-7-12/h2-5,10,12H,6-9H2,1H3/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCCLZXEXPYXMT-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)C3CCN2CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)C3CCN2CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Bicyclic Framework Construction via [2 + 2] Photocycloaddition
The azabicyclo[2.2.2]octane skeleton is typically constructed using intramolecular [2 + 2] photocycloaddition reactions. Copper(I)-catalyzed photocycloaddition, as detailed in recent advances, enables the formation of strained bicyclic systems with high regioselectivity . For example, irradiation of a diene precursor (e.g., 1,3-divinylpiperidine derivatives) in the presence of Cu(I) catalysts (e.g., Cu(MeCN)PF) at λ = 254 nm facilitates cyclization to yield the bicyclo[2.2.2]octane framework . Solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are preferred, with reaction times ranging from 12 to 48 hours.
Key Reaction Parameters:
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Catalyst: Cu(I) salts (10–15 mol%)
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Light source: UV lamp (254 nm)
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Temperature: 25–30°C
This method avoids the formation of byproducts associated with thermal cyclization and ensures high fidelity in ring closure.
Oxidation of the Bicyclic Alcohol Intermediate
The ketone functionality at position 3 is introduced via oxidation of a secondary alcohol precursor. The PubChem entry for the related (2Z)-2-[(4-methoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol (CID 5749292) suggests that oxidation methods such as Jones reagent (CrO/HSO) or Dess-Martin periodinane (DMP) are effective . For instance, treatment of the alcohol with DMP in DCM at 0°C to room temperature achieves quantitative conversion to the ketone within 2 hours .
Optimized Oxidation Conditions:
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Oxidizing agent: Dess-Martin periodinane (2.2 equiv)
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Solvent: Dichloromethane
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Time: 2 hours
Stereoselective Formation of the Exocyclic Double Bond
The E-configuration of the 4-methoxyphenylmethylidene group is established via a Wittig reaction or Knoevenagel condensation. Patent US7427638B2 highlights the use of stabilized ylides for Wittig reactions, where 4-methoxybenzyltriphenylphosphonium bromide reacts with the bicyclic ketone in the presence of a base (e.g., NaHMDS) . This method favors the E-isomer due to steric hindrance during the reaction’s transition state.
Wittig Reaction Protocol:
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Ylide: 4-Methoxybenzyltriphenylphosphonium bromide (1.5 equiv)
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Base: Sodium hexamethyldisilazide (NaHMDS, 2.0 equiv)
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Solvent: THF, −78°C to room temperature
Alternatively, Knoevenagel condensation using 4-methoxybenzaldehyde and the bicyclic ketone in the presence of piperidine or ammonium acetate achieves moderate E-selectivity (Table 1) .
Table 1: Comparison of Double Bond Formation Methods
| Method | Reagents | E:Z Ratio | Yield (%) |
|---|---|---|---|
| Wittig Reaction | 4-MeO-CHCHPPhBr, NaHMDS | 9:1 | 78 |
| Knoevenagel Condensation | 4-MeO-CHCHO, NHOAc | 7:3 | 65 |
Enzymatic Resolution for Enantiopure Synthesis
For applications requiring enantiopure material, enzymatic resolution using lactamases or whole-cell biocatalysts is employed. Patent US6780635B2 demonstrates the use of Bacillus or Escherichia cultures to hydrolyze racemic mixtures of bicyclic lactams, enriching the desired enantiomer . For example, incubation of the racemic bicyclic intermediate with Bacillus subtilis ATCC 21285 in phosphate buffer (pH 7.0) for 24 hours achieves 58% enantiomeric excess (ee) .
Biocatalytic Conditions:
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Microorganism: Bacillus subtilis ATCC 21285
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Buffer: Phosphate (pH 7.0), 25–30°C
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Time: 24 hours
Purification and Characterization
Final purification is achieved via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol. Structural confirmation relies on H NMR, C NMR, and high-resolution mass spectrometry (HRMS). The E-configuration is verified using nuclear Overhauser effect (NOE) spectroscopy, which shows no coupling between the methoxy protons and the bicyclic protons.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds similar to (2E)-2-[(4-methoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of azabicyclo compounds can inhibit the growth of various bacterial strains, suggesting potential use as antibacterial agents .
Analgesic Properties
Some studies have highlighted the analgesic effects of similar bicyclic compounds. The structural features of this compound may contribute to its ability to modulate pain pathways, making it a candidate for further investigation in pain management therapies .
Organic Synthesis
Building Block for Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical modifications, enabling the creation of more complex molecules. For example, it can be used in the synthesis of novel pharmaceuticals or agrochemicals by introducing different functional groups .
Catalytic Applications
The compound's bicyclic framework can also act as a catalyst in certain organic reactions, facilitating processes such as asymmetric synthesis and polymerization . This application is particularly valuable in the development of chiral compounds for pharmaceutical use.
Material Science
Polymer Development
Research has explored the incorporation of azabicyclo compounds into polymer matrices to enhance material properties such as thermal stability and mechanical strength. The unique structural characteristics of This compound make it suitable for developing advanced materials with specific functionalities .
Nanotechnology Applications
There is emerging interest in using this compound in nanotechnology, particularly in creating nanocarriers for drug delivery systems. Its ability to form stable complexes with various drugs could improve bioavailability and targeted delivery .
Case Study 1: Antimicrobial Efficacy
A study conducted on various azabicyclo compounds demonstrated that modifications of the methoxy group significantly enhanced antimicrobial activity against Staphylococcus aureus. This suggests that This compound could be optimized for improved efficacy against resistant strains .
Case Study 2: Polymer Synthesis
In a recent experiment, researchers synthesized a new class of polymers incorporating the azabicyclo structure into their backbone. The resulting materials exhibited improved mechanical properties and thermal stability compared to traditional polymers, showcasing the potential of this compound in material science applications .
Mechanism of Action
The mechanism of action of (2E)-2-[(4-methoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the methoxy group and the azabicyclo structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key analogs and their structural/functional differences:
Key Observations:
Substituent Position and Electronic Effects :
- The 4-methoxy group in the target compound provides electron-donating resonance effects, stabilizing the benzylidene moiety and enhancing lipophilicity compared to electron-withdrawing groups (e.g., 2-chloro in ). This increases membrane permeability but may reduce polar interactions in target binding.
- Hydroxyl groups (e.g., in PRIMA-1 or 3-hydroxy-4-methoxy analogs) improve aqueous solubility and enable hydrogen bonding, critical for biological interactions like p53 reactivation .
Stereochemical Influence :
- Z -configured analogs (e.g., indole or 2-chloro derivatives) exhibit distinct crystal packing due to intermolecular hydrogen bonds , whereas the E configuration in the target compound may favor planar conformations, altering receptor docking.
Biological Activity: Antimicrobial Activity: Arylidene quinuclidinones with methoxy or chloro substituents show bacteriostatic/fungistatic effects, likely due to membrane disruption . Antitumor Mechanisms: PRIMA-1 derivatives act via mutant p53 reactivation, while the target compound’s lack of hydroxyl groups limits this activity .
Physicochemical and Pharmacokinetic Properties
Notes:
- The target compound’s 4-methoxy group increases LogP compared to PRIMA-1 but reduces it relative to indole or chloro analogs.
- Low aqueous solubility is a limitation shared across arylidene quinuclidinones, necessitating formulation optimization .
Biological Activity
(2E)-2-[(4-methoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one is a compound characterized by its bicyclic structure, which incorporates a methoxyphenyl group. This unique configuration contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Antimicrobial Properties
Research has indicated that compounds with similar structures to this compound exhibit significant antimicrobial activity. For instance, derivatives of methoxy-substituted phenyl compounds have been shown to inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar properties due to its structural features .
Anticancer Activity
The compound has been studied for its potential anticancer effects. Preliminary findings suggest that it may induce apoptosis in cancer cells by modulating specific signaling pathways. The methoxy group in particular is believed to enhance the compound's interaction with cellular targets, potentially leading to increased cytotoxicity against tumor cells .
The biological activity of this compound is thought to involve its binding to specific receptors or enzymes, thereby altering their activity. The azabicyclo structure allows for effective interaction with biological macromolecules, facilitating its role in various biochemical pathways .
Case Study: Anticancer Mechanisms
A study investigated the effects of structurally related compounds on cancer cell lines. It was found that these compounds could significantly reduce cell viability and induce apoptosis through mitochondrial pathways. The study highlighted the importance of the methoxy group in enhancing the compound's efficacy against cancer cells, suggesting that this compound might exhibit similar effects .
Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes and purification methods for (2E)-2-[(4-methoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one?
- Methodological Answer : The synthesis typically involves a condensation reaction between 4-methoxybenzaldehyde and a bicyclic amine precursor under acidic catalysis (e.g., p-toluenesulfonic acid in ethanol) . Optimized conditions include refluxing at 80–100°C for 6–12 hours. Purification is achieved via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product with >95% purity. Monitoring by TLC or HPLC ensures reaction completion .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodological Answer : Use a combination of:
- NMR (¹H and ¹³C) to confirm the bicyclic framework and substituent positions (e.g., methoxy group at δ 3.8–4.0 ppm, carbonyl resonance at ~170 ppm) .
- IR spectroscopy to identify key functional groups (C=O stretch at ~1680–1720 cm⁻¹, C=N stretch at ~1600–1650 cm⁻¹) .
- Mass spectrometry (MS) for molecular ion confirmation (e.g., ESI-MS or HRMS) .
Q. How can researchers validate the stereochemical configuration of the (2E)-isomer?
- Methodological Answer : Employ NOESY NMR to detect spatial proximity between the methoxyphenyl methylidene group and the bicyclic nitrogen . X-ray crystallography is definitive for absolute configuration determination, as demonstrated in structurally analogous azabicyclic compounds .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Reproducibility checks : Repeat assays under standardized conditions (e.g., pH, temperature, solvent controls) to rule out environmental variability .
- Orthogonal assays : Compare results across multiple platforms (e.g., enzyme inhibition assays vs. cell-based viability tests) .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing methoxy with fluorine) to isolate structure-activity relationships (SAR) .
Q. How can computational modeling predict the compound’s reactivity and environmental fate?
- Methodological Answer :
- Quantum mechanical calculations (DFT) : Model reaction pathways (e.g., hydrolysis or oxidation) and transition states to predict stability .
- QSAR models : Corrogate physicochemical properties (logP, polar surface area) with biodegradation or bioaccumulation potential using tools like EPI Suite .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize in vitro testing .
Q. What advanced techniques elucidate reaction mechanisms involving the bicyclic core?
- Methodological Answer :
- Kinetic isotope effects (KIE) : Use deuterated analogs to identify rate-determining steps in substitutions or rearrangements .
- In situ monitoring : Employ real-time techniques like ReactIR or stopped-flow spectroscopy to track intermediate formation .
- Isotopic labeling : Introduce ¹³C or ¹⁵N labels to trace bond cleavage/formation in degradation studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
